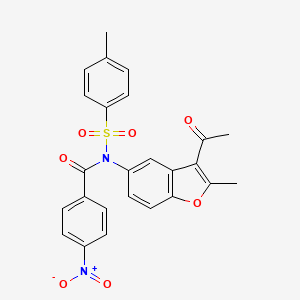
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide is a useful research compound. Its molecular formula is C25H20N2O7S and its molecular weight is 492.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-nitro-N-tosylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C23H25N3O5S
- Molar Mass : 427.51 g/mol
- CAS Number : 518321-14-7
- Density : 1.253 g/cm³ (predicted)
- Boiling Point : 580.9 °C (predicted)
- pKa : -17.86 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of 3-acetyl-2-methylbenzofuran with a tosyl derivative under controlled conditions. The process may include multiple steps such as acylation and sulfonation, which are crucial for obtaining the desired compound with high purity.
Antioxidant and Anti-inflammatory Properties
Research indicates that benzofuran derivatives exhibit notable antioxidant and anti-inflammatory activities. For instance, compounds similar to this compound have been shown to scavenge free radicals effectively and inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .
Cholinesterase Inhibition
Benzofuran derivatives have been investigated for their potential as cholinesterase inhibitors, which are essential in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission in the brain . Preliminary studies suggest that compounds related to this compound may exhibit similar activities, although specific IC50 values for this compound are not yet available.
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have been documented in various studies. These compounds demonstrate activity against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of benzofuran derivatives, researchers found that certain compounds significantly reduced oxidative stress markers in neuronal cell lines. The study highlighted the potential of these compounds in mitigating neurodegeneration associated with Alzheimer's disease .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of benzofuran derivatives, where it was demonstrated that these compounds effectively inhibited the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation during osteoarthritis. The results indicated a concentration-dependent inhibition of MMPs, suggesting therapeutic applications in joint diseases .
Data Summary
Propiedades
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S/c1-15-4-11-21(12-5-15)35(32,33)26(25(29)18-6-8-19(9-7-18)27(30)31)20-10-13-23-22(14-20)24(16(2)28)17(3)34-23/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQIQQXMURLFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














